(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momordicoside F1 is a bioactive compound isolated from the fruits of Momordica charantiaThis compound belongs to the cucurbitane-type triterpene glycosides, which are known for their diverse pharmacological properties, including anti-diabetic, anti-cancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of momordicoside F1 typically involves the extraction of the compound from the fruits of Momordica charantia. The extraction process can be carried out using solvents such as distilled water, ethanol, or hexane . The extracted compounds are then purified using chromatographic techniques to isolate momordicoside F1.
Industrial Production Methods
Industrial production of momordicoside F1 involves large-scale extraction from Momordica charantia fruits. The process includes harvesting the fruits, drying them, and then using solvents to extract the bioactive compounds. The extracts are then subjected to purification processes to obtain momordicoside F1 in its pure form .
Chemical Reactions Analysis
Types of Reactions
Momordicoside F1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of momordicoside F1 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of momordicoside F1 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives of momordicoside F1, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of cucurbitane-type triterpenes and their derivatives.
Mechanism of Action
The mechanism of action of momordicoside F1 involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular antioxidant defense . Additionally, momordicoside F1 has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Momordicoside F1 is unique among cucurbitane-type triterpene glycosides due to its specific structure and bioactivity. Similar compounds include:
- Momordicoside F2
- Momordicoside G
- Momordicoside I
- Momordicoside K
- Momordicoside L
These compounds share structural similarities with momordicoside F1 but may exhibit different biological activities and pharmacological properties .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.